molecular formula C15H11ClN2O B12046448 5-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol

5-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol

Cat. No.: B12046448
M. Wt: 270.71 g/mol
InChI Key: OHFVMKADKRTAOC-UHFFFAOYSA-N
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Chemical Reactions Analysis

5-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol undergoes various chemical reactions, including:

Scientific Research Applications

Antifungal Activity

Research indicates that 5-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol exhibits significant antifungal properties. It has been investigated as a potential lead compound in drug development aimed at treating fungal infections. Studies have shown that derivatives of this compound demonstrate efficacy against various phytopathogenic fungi, including Colletotrichum gloeosporioides .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Molecular docking studies suggest that it interacts with specific biological targets, potentially inhibiting tumor growth. For instance, similar pyrazole derivatives have been synthesized and tested for their anti-proliferative effects against melanoma cell lines, showing promising results comparable to established treatments like Vemurafenib .

Molecular Docking Studies

Recent computational analyses using molecular docking and quantum chemical calculations have provided insights into how this compound binds to enzymes or receptors. These studies help elucidate the mechanisms by which the compound exerts its biological effects, including potential modulation of enzyme activity .

In Vitro Antimicrobial Activity

The compound has been screened for antimicrobial activity against various bacterial strains. Its derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial properties . For example, newly synthesized derivatives were tested against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition zones in well diffusion methods .

Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation of hydrazine derivatives with appropriate phenolic compounds. One common method includes the reaction of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one with hydrazine hydrate or phenylhydrazine under controlled conditions, leading to the formation of arylpyrazoles .

Case Studies and Research Findings

A variety of studies highlight the efficacy of this compound in different contexts:

Study FocusFindingsReference
Antifungal ActivityEffective against Colletotrichum gloeosporioides
Antitumor ActivityComparable efficacy to Vemurafenib in melanoma cells
Antimicrobial ScreeningSignificant inhibition against E. coli and S. aureus
Molecular Docking InsightsBinding interactions with biological targets elucidated

Mechanism of Action

Comparison with Similar Compounds

5-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol can be compared with other similar compounds, such as:

Biological Activity

5-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a pyrazole ring, which is a well-known pharmacophore in medicinal chemistry. The synthesis of this compound typically involves the condensation of 1-phenylhydrazine with substituted phenolic compounds under acidic or basic conditions.

Table 1: Structural Characteristics

Compound NameChemical FormulaMolecular WeightKey Functional Groups
This compoundC13H10ClN3O253.69 g/molChlorine, Hydroxyl, Pyrazole

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines, including melanoma and lung cancer cells. A study demonstrated that certain pyrazole derivatives inhibited the B-Raf kinase, a target in melanoma treatment, with an IC50 value as low as 0.15 µM for the most potent derivatives .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. Studies have reported that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds derived from pyrazoles have been shown to reduce inflammation in animal models comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial activity of this compound and its derivatives has also been explored. Pyrazole-containing compounds have demonstrated efficacy against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of the chlorophenol group enhances their bioactivity by increasing membrane permeability .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : Compounds similar to this compound inhibit kinases involved in cell proliferation and survival pathways.
  • Cytokine Modulation : These compounds can modulate cytokine levels, thereby influencing inflammatory responses.
  • Antimicrobial Action : The disruption of bacterial cell membranes is a key mechanism for its antimicrobial activity.

Case Study 1: Anticancer Efficacy

A study published in PLoS ONE evaluated a series of pyrazole derivatives for their anticancer activity against human melanoma cell lines. Among these, a derivative with a structure closely related to this compound exhibited significant growth inhibition (GI50 = 1.75 µM), indicating its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

In another investigation, researchers assessed the anti-inflammatory properties of various pyrazole derivatives in a carrageenan-induced edema model. The results indicated that certain derivatives significantly reduced edema compared to controls, showcasing their therapeutic potential in treating inflammatory conditions .

Properties

Molecular Formula

C15H11ClN2O

Molecular Weight

270.71 g/mol

IUPAC Name

5-chloro-2-(2-phenylpyrazol-3-yl)phenol

InChI

InChI=1S/C15H11ClN2O/c16-11-6-7-13(15(19)10-11)14-8-9-17-18(14)12-4-2-1-3-5-12/h1-10,19H

InChI Key

OHFVMKADKRTAOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=C(C=C3)Cl)O

Origin of Product

United States

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